N-Desmethyl citalopram-d4 (oxalate)

LC-MS/MS Method Development Stable Isotope Labeling Analytical Interference

In bioanalytical method validation, a non-isotopic internal standard introduces critical error from differential matrix effects and recovery. N-Desmethyl citalopram-d4 (oxalate) is a stable-isotope labeled (D4) internal standard that co-elutes with and identically tracks the target analyte, N-desmethylcitalopram, throughout sample preparation and LC-MS/MS analysis. Only a deuterated SIL-IS corrects for ion suppression/enhancement and extraction variability, ensuring the precision and accuracy (within ±15%) required by FDA and EMA guidelines. Using a generic, non-deuterated analog compromises data integrity and regulatory compliance. This certified compound is the non-negotiable foundation for robust, defensible pharmacokinetic, therapeutic drug monitoring, and forensic toxicology data.

Molecular Formula C21H21FN2O5
Molecular Weight 404.4 g/mol
Cat. No. B12405046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl citalopram-d4 (oxalate)
Molecular FormulaC21H21FN2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/i4D,5D,6D,7D;
InChIKeyKIBDQJQSZZNPGM-OAIJHCBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Citalopram-d4 (Oxalate) for Precise SSRI Metabolite Quantification in Bioanalytical Research


N-Desmethyl citalopram-d4 (oxalate) is a stable isotope-labeled (SIL) form of N-desmethylcitalopram, the primary active metabolite of the antidepressant citalopram [1]. It is characterized by the substitution of four hydrogen atoms with deuterium (D4) on its fluorophenyl ring, resulting in a molecular formula of C21H17D4FN2O5 and a molecular weight of 404.42 g/mol . This compound is specifically synthesized and certified for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the measurement of the non-labeled metabolite in biological samples [2]. Its primary value proposition is in analytical chemistry, where it provides a mechanism for correcting matrix effects and sample preparation variability, which are critical for the accuracy required in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies [3].

Analytical Accuracy: Why Non-Deuterated N-Desmethyl Citalopram Standards Are Inadequate for Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, using a non-deuterated or structural analog as an internal standard (IS) for N-desmethylcitalopram introduces significant analytical risk due to fundamental differences in physicochemical behavior and ionization efficiency. The co-eluting SIL-IS, N-Desmethyl citalopram-d4, shares nearly identical chemical properties with the target analyte, ensuring that any variations in sample extraction, chromatographic conditions, or mass spectrometer ionization (e.g., ion suppression/enhancement from matrix effects) affect both the analyte and the IS equally [1]. This precise tracking is unattainable with a non-isotopic analog, where differential recovery or matrix effects can lead to substantial inaccuracies in quantification, failing to meet the stringent method validation criteria (e.g., precision and accuracy within ±15%) mandated by regulatory bodies like the FDA and EMA [2]. Therefore, for any study requiring robust and defensible pharmacokinetic or clinical data, substituting a generic, non-deuterated standard for this SIL-IS is scientifically invalid and compromises data integrity .

Procurement-Relevant Quantitative Evidence for N-Desmethyl Citalopram-d4 (Oxalate) Selection


Mass Spectrometric Differentiation: D4 vs. D6 Isotopic Labeling for Parent-Drug Interference Mitigation

N-Desmethyl citalopram-d4 is distinguished from alternative deuterated internal standards like citalopram-d6 by its specific isotopic mass shift (+4 Da) . This is a critical differentiator for assays where the parent drug, citalopram, and its primary metabolite, N-desmethylcitalopram, must be quantified simultaneously. A D6-labeled parent drug IS (citalopram-d6) would have a mass shift of +6 Da, which, depending on the mass spectrometer's resolution and the width of the isolation window, could result in cross-talk or isotopic interference with the M+2 isotope of the N-desmethylcitalopram analyte channel (which is +14 Da heavier than citalopram). The +4 Da label on the metabolite IS ensures a mass difference of 4 Da from both the unlabeled parent (citalopram) and the unlabeled metabolite, minimizing the risk of inter-channel interference in co-eluting assays .

LC-MS/MS Method Development Stable Isotope Labeling Analytical Interference

Method Sensitivity Benchmarking: Validated Lower Limit of Quantification (LLOQ) for the Unlabeled Metabolite

While the exact LLOQ using N-Desmethyl citalopram-d4 as the IS is method-dependent, a validated LC-MS/MS method for simultaneously determining citalopram and desmethylcitalopram in human plasma reported an LLOQ of 0.25 ng/mL for the unlabeled metabolite [1]. This method used desipramine as an IS, establishing a baseline sensitivity for the analyte. The use of a deuterated IS like N-Desmethyl citalopram-d4 is scientifically expected to improve method robustness and potentially lower the LLOQ compared to a non-isotopic IS, due to superior compensation for matrix effects and sample handling variability [2]. This baseline performance sets a quantifiable target for analytical development where the D4-labeled IS is employed.

LC-MS/MS Validation Bioanalysis Method Sensitivity

Long-Term Stability Advantage of N-Desmethyl Citalopram-d4 (Oxalate) Over Its Hydrochloride Counterpart

N-Desmethyl citalopram-d4 (oxalate) is documented by suppliers to be stable for up to 3 years when stored as a powder at -20°C, and 2 years at 4°C [1]. In contrast, the hydrochloride salt form of the deuterated metabolite, Desmethylcitalopram-d4 (hydrochloride), is often reported with identical storage stability (3 years at -20°C) but offers no quantitative advantage in this dimension [2]. However, the oxalate salt form is specifically advantageous for analytical workflows requiring enhanced solubility in a broader range of organic solvents (e.g., DMSO, ethanol, DMF), a critical factor for preparing precise, concentrated stock solutions for LC-MS method development [1].

Stability Storage Analytical Reference Material

High-Value Application Scenarios for N-Desmethyl Citalopram-d4 (Oxalate) in Research


Regulated Bioanalysis and Pharmacokinetic (PK) Profiling

In clinical and preclinical PK studies, the quantification of N-desmethylcitalopram in plasma is essential for understanding drug metabolism and exposure-response relationships [1]. The requirement for high precision and accuracy (within ±15%) across a wide dynamic range (e.g., 0.25-50 ng/mL) makes the use of a stable isotope-labeled internal standard like N-Desmethyl citalopram-d4 non-negotiable for method validation under FDA/EMA guidelines [2][3]. This compound enables reliable correction for matrix effects and sample-to-sample variability, ensuring the integrity of pharmacokinetic parameters derived from the data.

Therapeutic Drug Monitoring (TDM) Assay Development

For clinical laboratories developing and validating LC-MS/MS assays for TDM of citalopram, quantifying the active metabolite N-desmethylcitalopram is often required to assess patient adherence and avoid toxicity [1]. The use of N-Desmethyl citalopram-d4 as an IS provides the analytical robustness needed to meet CLIA/CAP accreditation standards for clinical diagnostic testing, ensuring that patient results are accurate and reproducible across different batches and over time .

Multi-Analyte Screening Panels for Forensic Toxicology

In forensic toxicology, where rapid and sensitive screening of dozens of psychoactive drugs and their metabolites from a single biological sample (e.g., whole blood) is required, deuterated internal standards are critical [4]. N-Desmethyl citalopram-d4 is ideally suited for inclusion in these panels as the designated IS for N-desmethylcitalopram, enabling its confident identification and quantification in post-mortem or DUID (Driving Under the Influence of Drugs) cases, where matrix complexity is high and sample volume is often limited [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl citalopram-d4 (oxalate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.